
2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a trifluoromethyl group and a pyrrolidinylsulfonamide moiety, which are critical for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown growth inhibition in leukemia cell lines such as HL-60, U937, and K562. The approximate IC50 values for these compounds range around 100 nM, indicating potent activity against malignant cells while sparing normal cells like human umbilical vein endothelial cells (HUVEC) .
Table 1: Cytotoxicity of Quinoline Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Smh-3 | HL-60 | 103.26 | G2/M phase arrest |
Smh-3 | U937 | TBD | CDK1 inhibition |
Smh-3 | K562 | TBD | Apoptosis induction |
The anticancer activity of this class of compounds is primarily attributed to their ability to induce cell cycle arrest and apoptosis. Studies have reported that treatment with these quinoline derivatives leads to significant G2/M phase arrest by inhibiting cyclin-dependent kinase 1 (CDK1) activity. This inhibition results in decreased levels of cyclin A and cyclin B, crucial regulators of the cell cycle .
Anti-inflammatory Activity
In addition to anticancer effects, the compound is being investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can selectively inhibit bromodomain-containing protein 4 (BRD4), an epigenetic target implicated in inflammatory disorders. The selectivity and potency of these compounds make them promising candidates for treating chronic inflammatory conditions .
Case Studies
- Case Study on Leukemia Treatment : A study involving the compound Smh-3 demonstrated its efficacy in inhibiting growth in leukemia cell lines with minimal toxicity to normal cells. The research highlighted the compound's potential as a targeted therapy in hematological malignancies .
- Inflammation Model : In animal models of inflammation, sulfonamide derivatives exhibited reduced markers of inflammation and improved clinical outcomes, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .
Eigenschaften
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-14-12-19(18-9-4-15(21(22,23)24)13-20(18)25-14)26-16-5-7-17(8-6-16)30(28,29)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCHJGCSMWYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.